Dodecenylsuccinic anhydride

Description

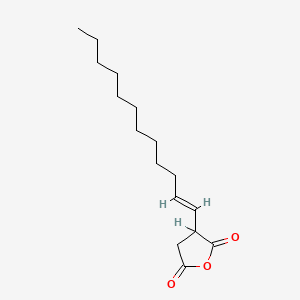

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNUXJQQFPNMN-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893538 | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25377-73-5, 119295-58-8 | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Studies of Dodecenylsuccinic Anhydride

Ene Reaction Pathways for Dodecenylsuccinic Anhydride (B1165640) Synthesis

The thermal "ene" reaction is a principal method for synthesizing alkenyl succinic anhydrides, including DDSA. researchgate.net This reaction involves an alkene that has an allylic hydrogen (the "ene") reacting with a compound containing a double or triple bond (the "enophile"), in this case, maleic anhydride. acs.orgelsevierpure.com The process is a concerted pericyclic reaction that results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile. acs.orgrsc.org The reaction is believed to proceed via a classical uncatalyzed Alder-ene mechanism, which typically requires elevated temperatures (above 150°C) and extended reaction times. acs.orgresearchgate.netnih.gov For the synthesis of DDSA, this involves the reaction of a C12 olefin (dodecene) with maleic anhydride.

The primary olefinic precursor for DDSA synthesis is a C12 olefin, commonly dodecene. The structure and isomeric purity of this starting material are crucial as they directly influence the structure of the final DDSA product. A common and renewable route to obtaining linear alpha-olefins (LAOs) like 1-dodecene (B91753) is through the catalytic dehydration of fatty alcohols. rsc.orgnih.gov

Lauryl alcohol (1-dodecanol), which can be derived from biological sources, serves as a key feedstock for producing C12 olefins. The dehydration process typically involves heating the alcohol in the presence of a catalyst to eliminate a water molecule and form a double bond. nih.govgoogleapis.com While various catalysts can be employed, solid acid catalysts like η-alumina and mixed alumina-thoria have shown high activity and selectivity for this conversion. nih.govresearchgate.netrsc.org For instance, the dehydration of 1-octadecanol over an amorphous alumina (B75360) catalyst resulted in 93% conversion with 62% selectivity for the corresponding alpha-olefin. nih.gov The reaction pathways can occur via intramolecular or intermolecular routes, both requiring acid-base pair sites on the catalyst surface. nih.gov Controlling the reaction conditions and catalyst properties is essential to maximize the yield of the desired linear alpha-olefin and minimize the formation of internal olefins (iso-olefins), which are less reactive in the subsequent ene reaction. researchgate.netrsc.org

Table 1: Catalyst Performance in Dehydration of Fatty Alcohols to Olefins

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | α-Olefin Selectivity (%) | α-Olefin Yield (%) |

|---|---|---|---|---|---|

| Amorphous Alumina | 1-Octadecanol | 325 | 93 | 67 | 62 |

This table is generated based on data from scientific studies on fatty alcohol dehydration. nih.govrsc.org

In the synthesis of DDSA, maleic anhydride functions as the enophile. acs.orgelsevierpure.com Its carbon-carbon double bond is activated by the two adjacent electron-withdrawing carbonyl groups, making it highly reactive toward the dodecene precursor. mnstate.eduresearchgate.net The ene reaction between the C12 olefin and maleic anhydride typically follows second-order kinetics. rsc.org A concerted mechanism is generally favored, as evidenced by the absence of cyclobutane (B1203170) derivatives in the product mixture and the negligible effect of free-radical inhibitors on the reaction rate. rsc.org The reaction leads to the formation of various DDSA isomers, with the trans-configuration being a common product, suggesting a preference for an exo-transition state to minimize steric hindrance. rsc.org

Temperature: High temperatures, often in the range of 150°C to 230°C, are required to overcome the kinetic limitations of the uncatalyzed thermal ene reaction. elsevierpure.comacs.org However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of maleic anhydride or isomerization of the olefin precursor, which can decrease the purity of the final product. acs.orgnih.gov Studies on the related polyisobutylene (B167198) succinic anhydride (PIBSA) synthesis show that at 180°C, a significant portion of the mass balance can be unaccounted for, suggesting the formation of undetected byproducts. nih.gov

Reaction Time: Long reaction times, often exceeding 20 hours, are typical for achieving high conversion in the thermal ene process. acs.org

Isomer Distribution: The allylic protons on the dodecene chain can react to generate different isomers of DDSA. For instance, in the reaction with highly reactive polyisobutylene, allylic protons on different carbons react with maleic anhydride to generate distinct isomeric products. acs.orgnih.gov The reaction conditions can influence the relative rates of formation of these isomers.

Purity: The purity of the final DDSA product is contingent on minimizing side reactions and effectively removing unreacted starting materials. Unreacted maleic anhydride can be removed by distillation under vacuum, often in the presence of nitrogen. google.com The formation of byproducts like poly(maleic anhydride) can contaminate the product. nih.gov Purification methods, such as multi-stage distillation, are crucial for achieving high-purity maleic anhydride feedstock, which in turn affects the final product quality. researchgate.netbcrec.id

Polyisobutylene-Maleic Anhydride Reaction Routes to Alkenylsuccinic Anhydrides

An analogous and industrially significant route for producing alkenyl succinic anhydrides involves the reaction of polyisobutylene (PIB) with maleic anhydride to form polyisobutenyl succinic anhydride (PIBSA). researchgate.netminglanchem.com While PIB is a polymer, the fundamental chemistry of this reaction provides insights into the synthesis of specific long-chain derivatives like DDSA. chemicalbook.com The process typically involves mixing PIB and maleic anhydride and heating them to initiate the reaction. minglanchem.comgoogle.com This route can be performed as a direct thermal reaction or can be facilitated by catalysts. acs.org

To overcome the high temperatures and long reaction times associated with the thermal ene process, various catalytic systems and initiators can be employed.

Lewis Acid Catalysts: Lewis acids are effective catalysts for the ene reaction, as they coordinate with the maleic anhydride, making the enophile more electron-deficient and thus more reactive. acs.orgelsevierpure.comnsf.gov Computational studies have screened various Lewis acid chlorides, identifying AlCl₃ as having the highest catalytic activity. acs.orgnsf.gov The catalytic activity correlates with the adsorption energy of maleic anhydride onto the catalyst and the desorption energy of the product from it. nsf.gov A proposed ionic mechanism involves the attack of a protonated maleic anhydride on the olefin's double bond. researchgate.net

Free Radical Initiators: The reaction can also be promoted by free radical initiators. google.com In one described method, polyisobutylene is first reacted with maleic anhydride to form an intermediate, after which a free radical initiator is added to complete the reaction. google.com This approach is reported to reduce the formation of macromolecular substances and decrease product viscosity. google.com Benzoyl peroxide is an example of an initiator used in this process. bohrium.com

Table 2: Activation and Adsorption Energies for Lewis Acid Catalyzed Ene Reaction

| Lewis Acid Catalyst | MAA Adsorption Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| AlCl₃ | -13.2 | 22.6 |

| TiCl₃ | -9.9 | 25.1 |

This table is generated from computational data on the ene reaction between maleic anhydride (MAA) and a model olefin. nsf.gov

Optimizing the molar ratio of the olefin precursor to maleic anhydride is critical for maximizing conversion and achieving high product purity.

Reactant Ratios: The molar ratio of polyisobutylene to maleic anhydride is a key parameter. Ratios can range from 1:0.8 to 1:2, with a preferred range often being 1:1 to 1:1.5. google.com In a multi-step addition process, an initial molar ratio of PIB to maleic anhydride might be 1:0.3-0.6, with the remaining anhydride added later to bring the final ratio to 1:1.2 to 1:3.0, which can produce a highly substituted product. google.com

Maleic Anhydride Content: Controlling the maleic anhydride content is another strategy to improve the product conversion rate. One patented process specifies controlling the maleic anhydride content to be between 40% and 55% of the total monomer amount. google.com By carefully managing the concentration of maleic anhydride, the synthesis can be driven towards successful DDSA formation with high efficiency. google.com Continuous dropwise addition of molten maleic anhydride into the reactor is another technique used to control its concentration, which helps avoid issues like scorching and coking that can occur with a one-time addition. google.com

Green Chemistry Approaches to Dodecenylsuccinic Anhydride Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for Dodecenylsuccinic anhydride (DDSA). This involves exploring renewable starting materials and employing environmentally friendly reaction conditions to minimize the ecological footprint of its production.

The conventional synthesis of DDSA relies on petrochemical feedstocks, specifically the reaction between dodecene and maleic anhydride. Green chemistry initiatives are actively exploring the production of these precursors from renewable biomass.

Maleic Anhydride: Traditionally derived from the oxidation of benzene (B151609) or n-butane, maleic anhydride can now be produced from bio-based sources. rsc.org Advancements in biotechnology have enabled its production from the fermentation of renewable resources like corn and sugar cane. zbaqchem.com Another promising pathway involves the catalytic oxidation of furfural (B47365), a platform chemical derivable from agricultural wastes such as corn cobs and sugarcane bagasse. chemistryviews.org Research has demonstrated high-yield conversion of furfural to maleic anhydride using specialized vanadium phosphorous oxide (VPO) catalysts. chemistryviews.org Furthermore, life cycle assessments have been conducted on producing maleic anhydride from bio-based 1-butanol, highlighting the potential for a more sustainable production route compared to fossil-fuel-based methods. rsc.org

Dodecene: The long-chain olefin precursor, dodecene, is also a target for bio-based production. While direct bio-synthesis of specific isomers of dodecene is an area of ongoing research, related C12 hydrocarbons have been successfully produced from renewable feedstocks. For instance, 100% bio-based isododecane has been synthesized from plant-based starting materials, which can serve as a "drop-in" replacement for its fossil-derived counterpart in certain applications. haltermann-carless.com The development of biorefineries capable of converting biomass into a range of chemical building blocks, including olefins, is a key strategy for supplying bio-based dodecene in the future. ieabioenergy.com These processes often utilize feedstocks like vegetable oils (e.g., rapeseed, sunflower) or waste residues such as used cooking oil and tall oil from the paper pulping process. ineos.comtotalenergies.com

The "ene" reaction used to synthesize DDSA is typically performed at high temperatures and sometimes in the presence of organic solvents. google.com Green chemistry principles advocate for the reduction or elimination of such solvents, which are often volatile, flammable, and toxic. acs.org

The ideal approach is to conduct the synthesis under solvent-free conditions, which simplifies purification, reduces waste, and lowers costs. Where a solvent is necessary, the focus is on replacing conventional organic solvents with "green solvents." nih.gov These alternatives are chosen for their low toxicity, biodegradability, and derivation from renewable resources. researchgate.net

Potential green solvents for DDSA synthesis could include:

Water: As the most environmentally benign solvent, its use is highly desirable, though it may be limited by the poor solubility of the nonpolar dodecene reactant. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. They are non-volatile and can be designed to have specific solvating properties. Their primary drawbacks can include high toxicity and a lack of biodegradability in some cases. nih.govresearchgate.net

Bio-based solvents: Solvents derived from biomass, such as bio-ethanol or cyrene, offer a renewable alternative to petrochemical-based options. nih.gov

The goal is to identify a solvent system that not only minimizes environmental impact but also maintains or improves reaction efficiency and selectivity. dtu.dk

Advanced Characterization Techniques for Dodecenylsuccinic Anhydride Reaction Monitoring and Product Analysis

A suite of advanced analytical techniques is essential for monitoring the synthesis of DDSA, elucidating its structure, and analyzing its properties, particularly when used as a curing agent or polymer modifier.

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in DDSA.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the characteristic functional groups in the DDSA molecule. The presence of the anhydride group is confirmed by two distinct carbonyl (C=O) stretching bands. The disappearance of the C=C bond from maleic anhydride and the appearance of peaks corresponding to the long alkyl chain of dodecene can be used to monitor reaction progress. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the organic framework of the molecule. It can be used to confirm the structure of the DDSA isomers formed and to assess the purity of the final product. The chemical shifts and splitting patterns of the protons on the alkene chain and the succinic anhydride ring are key indicators of the product's structure. thermofisher.com

| Technique | Region/Chemical Shift (δ) | Assignment/Interpretation |

|---|---|---|

| FTIR (cm⁻¹) | ~1860 and ~1780 | Symmetric and asymmetric C=O stretching of the cyclic anhydride group |

| ~2850-2960 | C-H stretching of the dodecenyl alkyl chain (CH₂, CH₃) | |

| ~1640-1680 | C=C stretching of the dodecenyl chain | |

| ¹H NMR (ppm) | ~5.3-5.7 | Olefinic protons (-CH=CH-) of the dodecenyl group |

| ~2.5-3.5 | Protons on the succinic anhydride ring | |

| ~1.2-2.1 | Methylene protons (-CH₂-) of the dodecenyl chain | |

| ~0.8-0.9 | Terminal methyl protons (-CH₃) of the dodecenyl chain |

Chromatographic methods are employed to separate and identify the components of the DDSA product mixture. Commercial DDSA is often a mixture of isomers, and these techniques are crucial for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile components and isomeric distribution of DDSA. nist.gov The gas chromatograph separates the different isomers based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, allowing for definitive identification and structural analysis. Pyrolysis-GC-MS has been used effectively to study related alkenylsuccinic anhydrides. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of DDSA, particularly for purity assessment and monitoring the reaction. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the specific analytical requirements.

Gel Permeation Chromatography/Multi-Angle Laser Light Scattering (GPC/MALLS): When DDSA is used to modify polymers or as a component in a larger polymeric system, GPC/MALLS is invaluable for determining the molecular weight distribution and understanding how the incorporation of DDSA affects the polymer's size and structure.

Thermal analysis techniques are critical for understanding the behavior of DDSA, especially its performance as a curing agent for epoxy resins. thermalsupport.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of DDSA and the cured epoxy resin. The onset of decomposition indicates the temperature limit for the material's use. TGA can also be used for compositional analysis, for instance, to quantify the amount of inorganic fillers in a cured formulation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For DDSA-epoxy systems, DSC is used to monitor the curing reaction, which is an exothermic process. linseis.com By analyzing the heat of reaction, one can determine the degree of cure. nih.gov After curing, a subsequent DSC scan can determine the glass transition temperature (Tg) of the final thermoset, which is a critical indicator of its mechanical performance and thermal properties. tri-iso.com

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | - Thermal stability

|

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | - Curing exotherm (heat of reaction)

|

Dodecenylsuccinic Anhydride in Polymer Science and Engineering

Dodecenylsuccinic Anhydride (B1165640) as a Curing Agent for Epoxy Resins

Dodecenylsuccinic anhydride is widely utilized as a hardener or curing agent for epoxy resins. broadview-tech.comoxinst.comoxinst.com Its liquid form, low viscosity, and good miscibility with epoxy resins make it a practical choice for various applications, including electrical potting compounds, coatings, and adhesives. broadview-tech.comtri-iso.com The incorporation of DDSA into epoxy formulations can impart desirable properties to the cured material, such as enhanced flexibility, improved toughness, and low moisture absorption. broadview-tech.comoxinst.comoxinst.combroadview-tech.com

The curing of epoxy resins with anhydrides like DDSA is a complex process that involves a series of chemical reactions. The primary reaction is the esterification that occurs between the anhydride and the hydroxyl groups present in the epoxy resin system. This reaction can be initiated by residual hydroxyl groups on the epoxy resin backbone or by the addition of a catalyst. The initial ring-opening of the anhydride by a hydroxyl group forms a monoester with a free carboxylic acid group. This newly formed carboxylic acid can then react with an epoxy group, leading to the formation of a diester and a new hydroxyl group, which can further propagate the reaction.

Another significant reaction pathway, particularly in the presence of basic catalysts, is the anionic polymerization of the epoxy groups. A tertiary amine, for instance, can initiate the ring-opening of an epoxy group, generating an alkoxide anion. This anion can then react with another epoxy group or with an anhydride molecule, continuing the polymerization process and leading to the formation of a crosslinked network. researchgate.netcas.cz

To achieve practical curing times and temperatures, accelerators are often incorporated into DDSA-epoxy formulations. Tertiary amines and imidazoles are common classes of accelerators that significantly influence the curing kinetics and the final properties of the cured resin. researchgate.netthreebond.co.jpresearchgate.netsemanticscholar.org

Tertiary Amines: These compounds, such as benzyldimethylamine (BDMA), function as catalysts by promoting the ring-opening of both the epoxy and the anhydride groups. researchgate.netcas.cz The tertiary amine can directly attack the epoxy ring, creating a zwitterion that can then react with the anhydride. Alternatively, it can activate the anhydride, making it more susceptible to reaction with hydroxyl groups. This catalytic action lowers the activation energy of the curing process, allowing for faster curing at lower temperatures. researchgate.net

Imidazoles: Imidazoles and their derivatives are highly effective accelerators that can also act as initiators for the anionic homopolymerization of the epoxy resin. researchgate.netsemanticscholar.orgespublisher.com They can react with the epoxy group to form an adduct, which then initiates a chain-growth polymerization. semanticscholar.org This dual functionality allows for rapid curing and the development of highly crosslinked networks with excellent thermal and mechanical properties. threebond.co.jp The choice of a specific imidazole (B134444) can also influence the latency of the formulation, providing a longer pot life at room temperature followed by rapid curing at elevated temperatures. espublisher.com

The molecular structure of DDSA, particularly its long, flexible C12 alkenyl chain, has a profound impact on the properties of the cured epoxy resin. This long aliphatic chain introduces a degree of flexibility into the otherwise rigid epoxy network, resulting in increased toughness and impact strength of the final material. broadview-tech.comresearchgate.net This is a key advantage of DDSA over more rigid anhydride hardeners.

DDSA is typically a mixture of isomers, with the dodecenyl group being either branched or linear. broadview-tech.com The specific isomeric composition can influence the reactivity and the final properties of the cured resin. For instance, studies on other anhydride systems have shown that the isomeric positions of functional groups on a curing agent can affect the crosslinking density and, consequently, the glass transition temperature (Tg) and mechanical properties of the cured epoxy. mdpi.com While specific research on the distinct effects of DDSA isomers is less common, it is expected that variations in the branching of the dodecenyl chain would alter the packing of the polymer chains and the resulting network structure, thereby influencing the macroscopic properties of the material.

Research has shown that varying the concentration of DDSA affects the thermomechanical properties of the cured epoxy. For example, the glass transition temperature (Tg), which is an indicator of the material's thermal stability, is highly dependent on the DDSA concentration. The following table illustrates the effect of DDSA concentration on the Tg of an epoxy resin system.

| DDSA Concentration (phr) | Glass Transition Temperature (Tg) (°C) |

|---|---|

| 100 | 110 |

| 110 | 118 |

| 120 | 125 |

| 130 | 130 |

| 140 | 135 |

Data sourced from a technical datasheet for a DDSA-cured epoxy system. The specific epoxy resin and curing conditions can influence the results. tri-iso.com

As the data suggests, there is an optimal concentration of DDSA that maximizes the glass transition temperature. Below this concentration, the network may be incompletely cured, while an excess of DDSA can lead to a plasticizing effect, reducing the Tg. Therefore, careful optimization of the DDSA concentration is crucial for achieving the desired balance of properties for a specific application.

The study of curing kinetics is essential for understanding the rate and extent of the crosslinking reactions in DDSA-epoxy systems. Differential scanning calorimetry (DSC) is a common analytical technique used to investigate the curing process by measuring the heat flow associated with the chemical reactions as a function of temperature and time. bohrium.comresearchgate.netnasa.govmdpi.comdntb.gov.ua

Non-isothermal DSC scans at different heating rates can be used to determine key kinetic parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A). nasa.govmdpi.comdntb.gov.ua These parameters provide valuable insights into the reaction mechanism and allow for the prediction of the curing behavior under different thermal conditions. The curing of epoxy-anhydride systems is often characterized by an autocatalytic reaction model, where the reaction products, such as hydroxyl groups, catalyze the curing process. bohrium.com

The formation of the three-dimensional network structure is a direct consequence of the curing reactions. The long, flexible dodecenyl chain of DDSA becomes incorporated into the network, acting as a flexible spacer between the crosslinks. This contributes to a lower crosslink density compared to systems cured with more rigid anhydrides, which in turn leads to enhanced flexibility and toughness in the final material. researchgate.net The degree of cure and the final network architecture are influenced by factors such as the curing temperature, the presence and type of accelerator, and the stoichiometry of the reactants.

Reaction Mechanisms of Epoxy-Anhydride Curing with Dodecenylsuccinic Anhydride

Dodecenylsuccinic Anhydride in Hydrogel Synthesis and Biomedical Polymers

Beyond its established role in epoxy chemistry, dodecenylsuccinic anhydride is gaining attention in the field of biomaterials, particularly in the synthesis of hydrogels and the modification of biomedical polymers. nih.govresearchgate.net Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them suitable for a variety of biomedical applications such as drug delivery, tissue engineering, and wound dressings. lp.edu.uamdpi.commdpi.comnih.gov

The amphiphilic nature of DDSA, with its hydrophobic dodecenyl tail and hydrophilic anhydride head, allows it to be used to modify natural polymers like polysaccharides (e.g., starch, chitosan) and proteins (e.g., collagen, gelatin). nih.govresearchgate.netmdpi.com By reacting the anhydride group of DDSA with the hydroxyl or amine groups present on these biopolymers, a hydrophobic dodecenyl chain can be grafted onto the hydrophilic polymer backbone. nih.govresearchgate.net This modification imparts an amphiphilic character to the biopolymer, enabling it to self-assemble into micelle-like structures or to form physically crosslinked hydrogels.

These DDSA-modified biopolymer hydrogels can exhibit enhanced properties, such as improved mechanical strength and the ability to encapsulate and control the release of hydrophobic drugs. The introduction of the hydrophobic dodecenyl chains can create physical crosslinking points within the hydrogel network through hydrophobic interactions, leading to more robust and stable hydrogels. While DDSA is primarily used as a modifying agent in this context, its ability to introduce reactive carboxylic acid groups upon ring-opening also presents opportunities for further chemical crosslinking to form more permanent hydrogel networks. The biodegradable nature of many of the parent biopolymers, combined with the tunable properties offered by DDSA modification, makes these materials promising candidates for a range of biomedical applications. josorge.compsu.edu

Dodecenylsuccinic Anhydride Modification of Chitosan (B1678972) for Hydrogel Formation

The modification of chitosan, a biopolymer derived from chitin, with anhydrides is a strategy employed to enhance its properties for biomedical applications, such as hydrogel formation. nih.govnih.govmdpi.com The chemical reaction typically involves the N-acylation of the primary amino groups on the chitosan backbone. nih.gov This modification can improve the solubility of chitosan, particularly at neutral pH where it is typically insoluble, a crucial factor for its use in physiological environments. nih.gov While specific literature detailing Dodecenylsuccinic anhydride (DDSA) for chitosan hydrogel formation is specific, the principle is demonstrated through the use of other anhydrides like succinic anhydride and maleic anhydride. nih.govmdpi.com The introduction of the dodecenyl group from DDSA would impart a significant hydrophobic character to the otherwise hydrophilic chitosan backbone. This amphiphilic nature is critical for the self-assembly and formation of hydrogel networks capable of encapsulating therapeutic agents. The process of N-succinylation of chitosan, for instance, results in an amphiprotic derivative with markedly increased aqueous solubility and biocompatibility. nih.gov The cross-linking of chitosan with anhydrides can create hydrogels with potential applications in wound healing and as carriers for drug delivery. mdpi.com

Dodecenylsuccinic Anhydride Modified Collagen Hydrogels for Biomedical Applications

Collagen, the primary structural protein in the extracellular matrix, is widely used in tissue engineering due to its excellent biocompatibility and biodegradability. researchgate.netmdpi.com However, for certain applications like the delivery of hydrophobic drugs, its inherent hydrophilicity can be a limitation. researchgate.net To address this, collagen can be chemically modified with Dodecenylsuccinic anhydride (DDSA) to increase its hydrophobicity. researchgate.net This modification involves grafting the hydrophobic 12-carbon chain of DDSA onto the collagen structure. researchgate.net

Research has shown that DDSA-modified collagen hydrogels can serve as effective carriers for hydrophobic drugs, such as simvastatin, which has potential applications in treating skin wounds and preventing infection. researchgate.net The modification can be achieved through methods like esterification after gelation or by creating a hybrid gel during the collagen fibrillogenesis process. researchgate.net The introduction of DDSA alters the viscoelastic properties of the collagen hydrogel. Studies measuring the storage modulus (G') and loss modulus (G'')—indicators of the elastic and viscous behavior of the material, respectively—demonstrate the impact of the modification. researchgate.net

| Hydrogel Type | Concentration | Storage Modulus (G') | Loss Modulus (G'') | Key Observation |

|---|---|---|---|---|

| Collagen Hydrogel | 3% | Data indicates a specific G' value | Data indicates a specific G'' value | Standard collagen hydrogel behavior. |

| DDSA-Collagen Hydrogel | 3% | Higher G' compared to standard collagen | Higher G'' compared to standard collagen | Increased stiffness and viscous response. |

| DDSA-Collagen Hydrogel | 6% | Significantly higher G' than 3% DDSA-collagen | Significantly higher G'' than 3% DDSA-collagen | Concentration-dependent increase in viscoelasticity. |

| Hybrid Hydrogel | 3% | Intermediate G' between standard and DDSA-collagen | Intermediate G'' between standard and DDSA-collagen | Hybrid manufacturing method affects properties. |

| Hybrid Hydrogel | 6% | Higher G' and G'' than 3% hybrid hydrogel | Data indicates a specific G'' value | Properties are tunable by concentration. |

These modified hydrogels provide a suitable matrix for cell proliferation and tissue in-growth, making them promising materials for advanced wound dressings and regenerative medicine. researchgate.netaccscience.com

Dodecenylsuccinic Anhydride as a Modifying Agent for Biopolymers

Dodecenylsuccinic anhydride (DDSA) is an esterifying agent used to introduce a 12-carbon hydrophobic chain into the structure of biopolymers that possess reactive sites like hydroxyl or amino groups. researchgate.netnih.gov This chemical modification is a versatile strategy to enhance the functionality of natural polymers for applications across various industries, including food, pharmaceuticals, and textiles. researchgate.netnih.gov The reaction, often referred to as dodecenyl succinylation, improves properties such as emulsification, hydrophobicity, and adhesion. nih.govnih.gov

Modification of Polysaccharides with Dodecenylsuccinic Anhydride

Polysaccharides such as starch, gums, and alginates can be successfully modified by DDSA, typically in an aqueous alkaline medium. researchgate.net The esterification reaction occurs between the hydroxyl groups on the polysaccharide backbone and the anhydride group of DDSA. researchgate.net This process attaches both a hydrophobic dodecenyl chain and a hydrophilic carboxyl group, rendering the polysaccharide amphiphilic and surface-active. researchgate.net

Native starch has limited applications due to its insolubility and tendency to retrograde. mdpi.com Modification with DDSA significantly enhances its physicochemical and functional properties. nih.govktu.edu The esterification introduces DDSA groups primarily into the amorphous regions of the starch granules. researchgate.net This alteration leads to notable changes in the starch's characteristics. For instance, DDSA-modified kudzu starch exhibits larger granule sizes and increased viscosity compared to its native form. researchgate.net Conversely, the gelatinization temperatures and enthalpy are typically lower in the modified starch. researchgate.net

One of the most significant improvements is in the emulsifying capacity of the starch. researchgate.netresearchgate.net DDSA-modified starches can effectively stabilize oil-in-water (O/W) emulsions. researchgate.net For example, stable O/W emulsions using modified kudzu starch have been achieved and maintained for over 30 days at room temperature. researchgate.net The modification also enhances other properties, such as water resistance in starch-based adhesives. The wet shear strength of plywood bonded with a DDSA-modified starch adhesive was improved by 72.4% compared to an adhesive without DDSA. nih.gov

| Property | Effect of DDSA Modification | Source |

|---|---|---|

| Granule Size | Increased | researchgate.net |

| Viscosity | Increased | nih.govresearchgate.net |

| Gelatinization Temperature & Enthalpy | Decreased | researchgate.net |

| Water Solubility & Swelling Power | Increased with higher Degree of Substitution (DS) | researchgate.net |

| Hydrophobicity (Water Contact Angle) | Increased significantly (e.g., from 38.0° to 127.8°) | ktu.edu |

| Emulsification Capacity | Significantly improved; stabilizes O/W emulsions | researchgate.netresearchgate.net |

| Adhesion Strength (in adhesives) | Enhanced | nih.gov |

| Water Resistance (in adhesives) | Improved (e.g., 72.4% increase in wet shear strength) | nih.gov |

Gum karaya, a natural tree-based polysaccharide, can be esterified with DDSA in aqueous solutions to enhance its functional properties. nih.govacs.org To facilitate the reaction, the gum is often first deacetylated using an alkali treatment to produce deacetylated gum karaya (DGK). nih.govsigmaaldrich.com The DDSA derivative of DGK is characterized by various analytical methods, including Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, to confirm the modification and determine the degree of substitution (DS). acs.org In one study, the DS for a DDSA-DGK derivative was found to be 10.25%. nih.govacs.org

The modification imparts amphiphilic properties to the gum, allowing it to act as a stabilizing agent in various food and non-food applications. acs.org The resulting DDSA-DGK derivative also exhibits antibacterial activity against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus. nih.govacs.org

Seaweed polysaccharides, such as alginate and carrageenan, are widely used in the food industry as gelling and thickening agents. uq.edu.ausci-hub.se These polysaccharides can be chemically modified with Dodecenylsuccinic anhydride (referred to as DSA in some studies) to improve their performance as emulsion stabilizers. researchgate.net Alginate is composed of mannuronic and guluronic acid residues, while carrageenan is a sulfated galactan. uq.edu.au Both carry negative charges, making their hydroxyl groups available for esterification with DDSA. uq.edu.au

When modified with DDSA, both alginate and carrageenan show enhanced ability to stabilize oil-in-water (O/W) emulsions. researchgate.net The modified polysaccharides (ALG-DSA and CRG-DSA) produce emulsions with smaller oil droplet sizes compared to those made with their native counterparts. researchgate.net Furthermore, these emulsions exhibit greater stability during storage, highlighting the effectiveness of the hydrophobic modification in improving the interfacial properties of these biopolymers. researchgate.net

Phytoglycogen Nanoparticle Modification with Dodecenylsuccinic Anhydride

Dodecenylsuccinic anhydride (DDSA) is utilized in the chemical modification of phytoglycogen (PG), a naturally occurring, highly branched glucose polymer. mdpi.comsciopen.com This modification process, an esterification reaction, aims to alter the physicochemical properties of the phytoglycogen nanoparticles by introducing hydrophobic dodecenyl groups onto the hydrophilic glucan structure. mdpi.comnih.gov The reaction involves attaching the 12-carbon hydrophobic chain of DDSA to the hydroxyl groups of the phytoglycogen. nih.govresearchgate.net

Research demonstrates that the degree of substitution (DS), which quantifies the number of hydroxyl groups replaced by DDSA, is a critical parameter. The DS can be controlled by adjusting the amount of DDSA used in the reaction; higher additive amounts of the anhydride lead to a higher DS. mdpi.comnih.gov However, when comparing different alkenyl succinic anhydrides at the same concentration, the DS of the modified phytoglycogen tends to decrease as the length of the carbon chain in the anhydride increases. mdpi.comnih.gov

Modification with DDSA significantly impacts the properties of the phytoglycogen nanoparticles. While native phytoglycogen is highly soluble in water, the introduction of the hydrophobic DDSA moieties can cause a slight decrease in water solubility. mdpi.com Despite this, DDSA-modified phytoglycogen (DDSA-PG) generally maintains excellent solubility and stability in aqueous solutions. mdpi.comnih.gov Furthermore, the modification enhances the rheological properties of the phytoglycogen, with DDSA-PG showing notable shear stability. mdpi.comnih.gov The introduction of carboxyl groups from the succinic anhydride part of the molecule also imparts a pH-sensitive character to the nanoparticles, making them potentially useful for creating pH-responsive nanocarriers. mdpi.com

| Anhydride Added | Degree of Substitution (DS) | Water Solubility (%) |

|---|---|---|

| Native PG | - | 87.3 |

| 3% DDSA | 0.021 | ~85.0 |

| 5% DDSA | 0.035 | ~75.0 |

| 10% DDSA | 0.062 | ~60.0 |

Data adapted from studies on hydrophobically modified phytoglycogen nanoparticles. mdpi.com

Modification of Proteins with Dodecenylsuccinic Anhydride

Dodecenylsuccinic anhydride is an effective agent for the chemical modification of proteins. nih.gov The primary reaction, known as succinylation, targets the primary amino groups present in the protein structure, particularly the ε-amino group of lysine (B10760008) residues. nih.govresearchgate.net This N-acylation reaction results in the covalent attachment of the dodecenylsuccinyl group to the protein backbone. nih.govresearchgate.net

The key outcome of this modification is a significant alteration of the protein's charge characteristics. The reaction replaces the positively charged amino group of lysine with a negatively charged carboxyl group from the succinate (B1194679) moiety at physiological pH. nih.govresearchgate.net This charge reversal can lead to conformational shifts in the protein's structure. nih.gov

Succinylation with DDSA has been shown to change the functional properties of various proteins. For instance, studies on proteins from the blue-green alga Spirulina platensis demonstrated that modification with succinic anhydride increased foam capacity and viscosity. researchgate.net However, protein solubility was observed to decrease after the treatment. researchgate.net The introduction of the bulky and hydrophobic dodecenyl group, combined with the charge alteration, can influence how the protein interacts with its environment, affecting properties like solubility, emulsifying capacity, and resistance to enzymatic digestion. nih.govnih.gov

| Property | Unmodified Protein | Succinylated Protein |

|---|---|---|

| Protein Solubility | 23% | Decreased |

| Foam Capacity | Baseline | Increased |

| Viscosity | Baseline | Increased |

Data based on findings from the chemical modification of Spirulina platensis proteins. researchgate.net

Impact of Dodecenylsuccinic Anhydride Modification on Biopolymer Hydrophobicity and Amphiphilic Character

The modification of hydrophilic biopolymers, such as polysaccharides and proteins, with dodecenylsuccinic anhydride is a well-established method for increasing their hydrophobicity and imparting an amphiphilic character. nih.govnih.gov The core of this transformation lies in the introduction of DDSA's 12-carbon hydrophobic alkyl chain into the biopolymer's structure. nih.gove3s-conferences.org This process effectively creates molecules with both hydrophilic (the original biopolymer backbone) and hydrophobic (the attached dodecenyl group) regions, a hallmark of amphiphilic substances. e3s-conferences.org

This induced amphiphilicity significantly alters the surface-active properties of the biopolymers. For example, when alginate, a highly hydrophilic polysaccharide, is modified with DDSA, its hydrophobic character is enhanced. e3s-conferences.orge3s-conferences.org Research has shown a direct correlation between the degree of substitution (DS) with DDSA and the resulting surface properties. A higher DS leads to a more pronounced decrease in the surface tension of aqueous solutions of the modified alginate, indicating improved surfactant capabilities. e3s-conferences.org Concurrently, the viscosity of the alginate solution increases with a higher DS, which is attributed to increased electrostatic repulsions and interactions between the hydrophobic groups and water. e3s-conferences.org

Similarly, the modification of phytoglycogen nanoparticles with DDSA enhances their hydrophobicity, which is crucial for applications like encapsulating nonpolar bioactive compounds. mdpi.comnih.gov The successful esterification of various polysaccharides, including starch and inulin, with DDSA confirms its role as a versatile agent for creating biopolymer derivatives with improved dispersibility in hydrophobic media and enhanced functionality for industries ranging from food to pharmaceuticals. nih.govresearchgate.net

| Sample | Degree of Substitution (DS) | Viscosity (cps) | Surface Tension (mN/m) |

|---|---|---|---|

| Native Alginate | - | 9.53 | 162.98 |

| Modified Alginate (Lowest DS) | 0.0830 | 11.06 | 119.63 |

| Modified Alginate (Highest DS) | 0.1515 | 14.74 | 94.08 |

Data from a study on the effect of temperature on alginate modification with DDSA. e3s-conferences.orge3s-conferences.org

Dodecenylsuccinic Anhydride in Advanced Material Composites

Dodecenylsuccinic anhydride is a key chemical intermediate used in the formulation of various advanced material composites. sanyo-chemical.co.jpsigmaaldrich.com Its primary role is as a curing agent, or hardener, for epoxy resins. sigmaaldrich.comtrigon-chemie.com The incorporation of DDSA into epoxy resin systems imparts desirable physical, chemical, and electrical properties to the final cured material. sanyo-chemical.co.jp Its liquid form, low viscosity, and long pot life make it easy to handle and process in manufacturing settings. sanyo-chemical.co.jpbroadview-tech.com The resulting composites are noted for their flexibility, toughness, and low moisture absorption, making them suitable for a wide range of demanding applications. broadview-tech.comoxinst.com

Dodecenylsuccinic Anhydride in Corrosion Protective Coatings

Dodecenylsuccinic anhydride and its derivatives are widely employed as corrosion inhibitors and rust-preventive additives in various formulations. sanyo-chemical.co.jptrigon-chemie.comrqbchemical.com Its effectiveness stems from its ability to form a protective film on metal surfaces. google.com When used as a curing agent for epoxy resins, DDSA contributes to the creation of robust coatings that protect underlying substrates from corrosive agents. sigmaaldrich.com

DDSA-based compounds are utilized as additives in a variety of industrial fluids to prevent rust, including:

Lubricating oils sanyo-chemical.co.jp

Hydraulic fluids and turbine oils sanyo-chemical.co.jprqbchemical.com

Metalworking fluids sanyo-chemical.co.jp

Rust preventive oils and coatings sanyo-chemical.co.jprqbchemical.com

For example, the reaction product of DDSA and propylene (B89431) glycol has been developed as a film-forming corrosion-inhibiting additive specifically for 2-cycle engine oils. google.com The dodecenyl group provides the necessary hydrophobicity to repel water from the metal surface, while the succinic acid anhydride functionality allows it to anchor to the surface or react within a coating matrix, ensuring long-lasting protection.

Dodecenylsuccinic Anhydride in Adhesives and Sealants

In the field of adhesives and sealants, dodecenylsuccinic anhydride functions primarily as a hardener for thermosetting epoxy resins. sigmaaldrich.com Epoxy adhesives are valued for their strong bonding capabilities, and the choice of curing agent is critical to achieving the desired performance characteristics.

When DDSA is used to cure epoxy resins, it helps to create adhesive systems with enhanced flexibility and toughness. broadview-tech.comoxinst.com This is particularly important in applications where the bonded components may be subjected to vibration, impact, or thermal cycling, as a more flexible bond line is less likely to become brittle and fail. The long pot life associated with DDSA-cured systems provides a longer working time for application and assembly, which is advantageous in complex bonding operations. broadview-tech.com Its properties contribute to the formulation of high-performance adhesives used across various industrial sectors. sanyo-chemical.co.jp

Dodecenylsuccinic Anhydride in Electrical Potting Compounds and Electronic Components

Dodecenylsuccinic anhydride is a preferred choice as an epoxy curing agent for electrical potting compounds and the encapsulation of electronic components. broadview-tech.comwikipedia.orggluespec.com Potting is the process of filling an electronic assembly with a liquid compound that hardens, providing protection against shock, vibration, moisture, and corrosive agents. wikipedia.orgmgchemicals.com

The use of DDSA as a hardener imparts several crucial benefits to these potting compounds:

Excellent Electrical Properties : Resins cured with DDSA exhibit superior electrical insulation properties compared to those cured with some other types of hardeners. sanyo-chemical.co.jpbroadview-tech.com

Enhanced Flexibility and Toughness : The flexibility it provides helps to minimize stress on delicate electronic components during thermal cycling, preventing damage to solder joints and sensitive parts. broadview-tech.comoxinst.com

Low Moisture Absorption : Cured DDSA-epoxy systems have low moisture absorption, which is critical for protecting electronics from humidity and ensuring long-term reliability. broadview-tech.comoxinst.com

Extended Pot Life : The slow reactivity of DDSA allows for longer working times, facilitating the complete impregnation of complex electronic assemblies without premature gelling. broadview-tech.com

These characteristics make DDSA-cured epoxy systems ideal for high-voltage applications and for protecting sensitive printed circuit boards (PCBs), sensors, and other electronic components in demanding environments. gluespec.comsupratec-syneo.com

| Property | Value |

|---|---|

| Appearance | Clear, light yellow liquid |

| Viscosity @ 25°C | 290-355 cps |

| Specific Gravity | 0.98 – 1.02 |

| Boiling Point @ 5mm Hg | 184°C min |

| Pot Life (Typical Formulation) | 4 hours at 90°C |

Data adapted from a typical technical data sheet for DDSA as an epoxy curing agent. broadview-tech.com

Dodecenylsuccinic Anhydride as a Paper Sizing Agent

Dodecenylsuccinic anhydride (DDSA), a type of Alkenyl Succinic Anhydride (ASA), is a significant chemical compound used in the paper manufacturing industry to impart water resistance to paper and board. tappi.orgnih.govencyclopedia.pub This process, known as sizing, aims to delay the penetration of liquids, a crucial property for printing, writing, and packaging materials. nih.govmdpi.com DDSA is particularly valued in neutral to alkaline papermaking processes, providing an alternative to traditional acid-based rosin (B192284) sizing methods. tappi.orgencyclopedia.pub

Being an oily liquid that is insoluble in water, DDSA is applied to paper pulp in the form of an emulsion. nih.govencyclopedia.pub This emulsion is typically prepared on-site at the paper mill by dispersing the DDSA with cationic starch or synthetic polymers and then added to the pulp slurry at the wet end of the papermaking machine. tappi.orgnih.gov The cationic nature of the emulsifier helps the ASA droplets adhere to the anionically charged cellulose (B213188) fibers. tappi.org

The precise mechanism by which DDSA imparts hydrophobicity is a subject of ongoing scientific discussion. nih.govmdpi.com The long-held and widely cited theory is that the anhydride group of the DDSA molecule reacts with the hydroxyl groups on the cellulose fibers to form a covalent ester bond. mdpi.comgoogle.com This reaction would anchor the hydrophobic dodecenyl chain to the fiber surface, creating a water-repellent layer. google.com

Table 1: Research Findings on Dodecenylsuccinic Anhydride (ASA) as a Paper Sizing Agent

| Aspect | Detailed Research Findings |

| Application Method | Applied as an emulsion at the wet-end of the papermaking process. nih.gov The emulsion is typically stabilized with cationic starch or synthetic polymers to ensure retention on cellulose fibers. tappi.orgencyclopedia.pub Typical emulsion particle size is around 1 micrometer. nih.govencyclopedia.pub |

| Primary Function | To increase the resistance of paper and board to water and liquid penetration. tappi.orgnih.gov It is effective under neutral or alkaline papermaking conditions (pH 7.5-8.5), but can also be used in acidic conditions. tappi.orgencyclopedia.pub |

| Mechanism of Action | Traditional Theory: The anhydride group of DDSA forms covalent ester bonds with the hydroxyl groups of cellulose, orienting the hydrophobic alkyl chain outwards. mdpi.comgoogle.comModern View: Covalent bonding is considered insignificant. d-nb.infonih.gov The main sizing components are hydrolyzed DDSA and its salts. mdpi.comnih.gov Sizing effectiveness depends on the uniform distribution, mobility, and orientation of the molecules on the fiber surface. d-nb.info |

| Key Factors | Emulsion stability and the retention of the sizing agent on the fibers are crucial for efficiency. mdpi.comnih.gov The high reactivity of the anhydride ring leads to a competing hydrolysis reaction in water, which can affect performance and machine runnability. google.comd-nb.info |

Dodecenylsuccinic Anhydride as a Lubricating Oil Additive

In the field of lubrication technology, dodecenylsuccinic anhydride (DDSA) serves as a multifunctional additive, primarily recognized for its role as an effective corrosion and rust inhibitor. watson-int.comrqbindustry.comsanyo-chemical.co.jp It is incorporated into various lubricant formulations, including engine oils, hydraulic fluids, metalworking oils, and rust preventive oils, to protect metallic components from degradation. rqbindustry.comsanyo-chemical.co.jp

The primary mechanism behind its anti-corrosion properties involves the polar nature of the DDSA molecule. rqbindustry.com The anhydride or resulting di-acid functional group adsorbs onto metal surfaces, forming a persistent, protective barrier film. rqbindustry.com This film physically isolates the metal from contact with corrosive agents like water and oxygen, thereby preventing rust and corrosion, which is especially critical during periods of engine shutdown or in systems with intermittent use. rqbindustry.com

Research and industrial applications have also identified other beneficial roles for DDSA in lubricant systems. It can act as a detergent booster, helping to keep engine components clean by dispersing sludge and neutralizing mild acidic byproducts of combustion. rqbindustry.com Furthermore, it has been noted for its utility as a viscosity modifier and a gelling agent in specific grease formulations. 2spi.com The reaction product of DDSA with propylene glycol has been specifically developed as a film-forming corrosion inhibitor for 2-cycle engine oils, demonstrating its versatility and adaptability as a chemical intermediate for creating specialized lubricant components. google.com

Table 2: Research Findings on Dodecenylsuccinic Anhydride (DDSA) as a Lubricating Oil Additive

| Function | Detailed Research Findings |

| Corrosion Inhibition | Acts as a polar additive that adsorbs onto metal surfaces, creating a protective barrier film against moisture and oxidation. rqbindustry.com It is used as a rust inhibitor in anhydrous systems, hydraulic oils, and turbine oils. watson-int.comrqbchemical.com |

| Additive Compatibility | Blends well with other lubricant components such as dispersants, antioxidants, and viscosity modifiers, ensuring the stability of the additive package across a range of temperatures. rqbindustry.com |

| System Performance | Can function as a detergent booster, aiding in the dispersion of sludge. rqbindustry.com It is also used as an intermediate for other corrosion inhibitors. ulprospector.com The reaction product with propylene glycol yields a specialized film-forming corrosion inhibitor for 2-cycle engine oils. google.com |

| Other Applications | Identified as a viscosity modifier in certain lubricant systems and a gelling agent in some grease formulations. 2spi.com Soluble in Group I, II, and synthetic base oils, offering flexibility in lubricant design. rqbindustry.com |

Advanced Applications and Emerging Research Areas of Dodecenylsuccinic Anhydride

Dodecenylsuccinic Anhydride (B1165640) in Biosurfactant Synthesis

The synthesis of biosurfactants and bio-based surfactants using renewable materials is a key area of green chemistry. Dodecenylsuccinic anhydride serves as an effective modifying agent for biopolymers, such as polysaccharides and proteins, introducing hydrophobic characteristics that are essential for surface activity. mdpi.com This modification allows for the creation of amphiphilic molecules from natural feedstocks.

A notable application is in the preparation of high-performance biosurfactants from Arabinoglucuronoxylan (AGX), a hemicellulose polymer. nih.gov Through homogeneous esterification reactions, DDSA is grafted onto the AGX backbone. nih.gov The resulting AGX-based biosurfactants have demonstrated efficacy in the remediation of oily sludge and in enhancing oil recovery, showcasing their potential as environmentally friendly alternatives to synthetic surfactants. nih.gov The process involves the reaction of the anhydride group of DDSA with the hydroxyl groups on the polysaccharide, forming an ester linkage and attaching the hydrophobic dodecenyl tail. mdpi.com This structural modification reduces the interfacial tension between oil and water, a key characteristic of effective surfactants.

Research has also explored the modification of other biopolymers. For instance, the esterification of sterculia gum with DDSA not only imparts surface-active properties but can also introduce antibacterial characteristics and improve porosity in hydrogel networks. researchgate.net Similarly, modifying chitosan (B1678972), another abundant polysaccharide, with DDSA enhances its hydrophobicity, making it suitable for applications such as encapsulating hydrophobic drugs. nih.gov

| Biopolymer Substrate | Key Property Introduced by DDSA | Reported Application | Reference |

|---|---|---|---|

| Arabinoglucuronoxylan (AGX) | Amphiphilicity, Surface Activity | Oily sludge remediation, Oil recovery | nih.gov |

| Chitosan | Hydrophobicity | Hydrogels for drug delivery | nih.gov |

| Sterculia Gum | Porosity, Antibacterial Properties | pH-responsive hydrogels | researchgate.net |

Dodecenylsuccinic Anhydride in pH-Responsive Nanocarrier Development

The development of "smart" drug delivery systems that release therapeutic agents in response to specific physiological triggers is a major focus in pharmacology. Alkenyl succinic anhydrides, including DDSA and its close analogue octenyl succinic anhydride (OSA), are utilized to create pH-responsive nanocarriers. researchgate.netnih.gov These systems are designed to be stable at physiological pH (around 7.4) but release their payload in the slightly acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes (pH 5.5-6.5). nih.gov

The mechanism relies on the introduction of carboxylic acid groups during the modification of a polymer backbone, such as chitosan. When DDSA reacts with the amine groups of chitosan, the anhydride ring opens to form an amide linkage and a free carboxylic acid group. nih.gov At physiological pH, these carboxyl groups are deprotonated (negatively charged), contributing to the stability of the nanoparticle structure. However, in an acidic environment, the carboxyl groups become protonated (neutral). nih.gov This change in ionization disrupts the electrostatic balance within the nanocarrier, leading to swelling or partial disassembly of the structure and a subsequent faster release of the encapsulated drug. nih.gov

Studies using OSA-modified chitosan have demonstrated the successful creation of nanoparticles that are highly sensitive to weakly acidic conditions, showing a faster release rate at pH 6.0 compared to pH 7.4. nih.gov These nanoparticles exhibit excellent biocompatibility and can effectively encapsulate hydrophobic drugs. nih.gov Research involving DDSA-modified sterculia gum has also pointed to its use in creating pH-sensitive hydrogel networks for controlled drug release. researchgate.net

Dodecenylsuccinic Anhydride in Bitumen Modification and Asphalt (B605645) Rejuvenation

Asphalt pavements stiffen and become brittle over time due to aging, a process involving the oxidation of bitumen components. Rejuvenating agents are used to restore the properties of aged bitumen, allowing for higher percentages of recycled asphalt pavement (RAP) in new roads. DDSA has emerged as a novel chemical rejuvenator that functions by reacting with the aged bitumen components. researchgate.netmdpi.com

The addition of DDSA to aged bitumen has been shown to be more effective at reducing stiffness and viscosity across a range of service temperatures compared to standard diluent oils. mdpi.com This chemical approach not only softens the binder but also has the potential to inhibit further aging, partially compensating for the hardening effects. mdpi.com Furthermore, the addition of DDSA enhances the binder's wettability on aggregates and improves the compactibility of asphalt mixes. mdpi.com

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Viscosity & Stiffness | Significant reduction across service temperatures | Chemical reaction alters colloidal stability and reduces polarity | mdpi.com |

| Chemical Structure | Formation of new ester groups detected by FTIR | Reaction between DDSA's anhydride group and hydroxyl groups in asphaltenes | researchgate.net |

| Wettability | Greatly enhanced on siliceous-type aggregates | Modification of surface polarity | mdpi.com |

| Compaction | Favored during asphalt mix preparation | Improved binder workability | mdpi.com |

Dodecenylsuccinic Anhydride in Pickering Emulsion Stabilization

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a physical barrier against coalescence. These emulsions are often more stable than those stabilized by traditional surfactants and have applications in food, cosmetics, and pharmaceuticals. Native biopolymers like starch are typically not effective emulsifiers due to their hydrophilic nature. nih.gov However, chemical modification with DDSA can transform them into effective stabilizers.

By reacting starch with DDSA, the hydrophobic dodecenyl group is introduced onto the starch backbone, rendering the granules amphiphilic and surface-active. nih.gov These modified starch granules can then effectively adsorb to oil-water interfaces. Research has shown that DDSA-modified kudzu starch can produce stable oil-in-water (O/W) emulsions that remain stable for over 30 days at room temperature when the starch concentration is sufficient (e.g., above 2% w/w). nih.gov The modification lowers the gelatinization temperature and enthalpy of the starch. nih.gov

The stabilizing efficiency of such particles depends on factors like the degree of substitution (DS) of DDSA on the starch. A higher DS generally leads to smaller droplet sizes and more stable emulsions. This approach demonstrates the potential for using DDSA-modified starches as novel, bio-based particulate emulsifiers. nih.gov

Dodecenylsuccinic Anhydride in the Toughening of Thermosetting Epoxy Polymers

Epoxy resins are high-performance thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. However, highly crosslinked epoxy systems are often brittle. DDSA is widely used as a liquid anhydride curing agent, or hardener, for epoxy resins. researchgate.netmdpi.com Its molecular structure, featuring a long and flexible C12 aliphatic side chain, allows it to also function as a reactive toughening agent. mdpi.com

During the curing process, the anhydride ring of DDSA reacts with the epoxy groups of the resin, becoming an integral part of the crosslinked polymer network. Unlike rigid aromatic anhydrides that lead to high stiffness and high glass transition temperatures (Tg), the flexible dodecenyl chain of DDSA introduces mobility into the polymer backbone. mdpi.com This internal flexibilization enhances the polymer's ability to absorb energy before fracturing, thereby increasing its toughness and impact strength while reducing brittleness. mdpi.commdpi.com

The trade-off for this increase in flexibility and toughness is typically a decrease in the material's glass transition temperature and tensile strength. mdpi.com Research on various alkenyl succinic anhydrides (ASAs) has shown that as the length of the side chain increases (e.g., from C8 to C16), the Tg and tensile strength of the cured epoxy decrease. mdpi.com Therefore, DDSA can be blended with more rigid anhydrides to precisely tailor the final mechanical and thermal properties of the cured epoxy, achieving a desired balance of toughness, stiffness, and heat resistance for specific applications like electrical potting compounds and coatings. researchgate.netmdpi.com

| Property | Effect of DDSA | Reason | Reference |

|---|---|---|---|

| Toughness / Flexibility | Increased | The long, flexible C12 side chain introduces mobility into the polymer network. | researchgate.netmdpi.com |

| Brittleness | Reduced | Enhanced energy absorption capacity of the cured matrix. | mdpi.com |

| Glass Transition Temp. (Tg) | Decreased | Increased free volume and chain mobility due to the flexible alkyl side chain. | mdpi.com |

| Tensile Strength | Decreased | Lower cross-linking density compared to more rigid, compact hardeners. | mdpi.com |

| Pot Life | Extended | Lower reactivity of anhydride hardeners at room temperature compared to amines. | researchgate.net |

Theoretical Modeling and Computational Studies of Dodecenylsuccinic Anhydride Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of chemical compounds. Theoretical studies have been conducted on alkenyl succinic anhydrides (ASAs), the class of molecules to which DDSA belongs, to elucidate their properties.

These studies involve optimizing the molecular geometry of the compounds and calculating various quantum-chemical parameters. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. Calculations for related ASAs like hexenyl and octenyl succinic anhydride show high stability.

Other calculated descriptors, such as chemical hardness and softness, provide insight into the molecule's reactivity. ASAs are generally classified as "soft" compounds, which correlates with high reactivity. Furthermore, the electrophilicity index can be calculated to quantify the molecule's ability to act as an electrophile, which is crucial for its reaction with nucleophiles like the hydroxyl groups in bitumen or the epoxy ring in resins. These computational models complement experimental findings and provide a deeper understanding of the structure-reactivity relationships that govern the performance of DDSA in its various applications.

| Parameter | Significance | Finding for ASAs | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and chemical reactivity. | Calculated values (e.g., ~6.2 eV) suggest high stability. | |

| Chemical Hardness (η) | Measures resistance to change in electron configuration. | Low chemical hardness indicates high reactivity. | |

| Chemical Softness (S) | Reciprocal of hardness; indicates high reactivity. | ASAs are classified as "soft" molecules. | |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. | ASAs demonstrate significant electrophilic characteristics. |

Research Methodologies for Dodecenylsuccinic Anhydride Studies

Design of Experiments for Synthesis Optimization and Application Development

Design of Experiments (DoE) is a statistical methodology used to systematically plan, execute, and analyze experiments to understand the relationship between input variables (factors) and output responses. acsgcipr.org This structured approach is significantly more efficient than the traditional "one variable at a time" (OVAT) method, as it can identify interactions between factors and map a process's behavior with fewer experimental runs. nih.gov

In the context of DDSA, DoE is applied to optimize both its synthesis and its application in modifying other materials. For synthesis, key factors can include reaction temperature, the molar ratio of reactants (e.g., maleic anhydride (B1165640) to a C12 alkene), catalyst concentration, and reaction time. acsgcipr.orggoogle.com The primary responses measured are typically product yield and purity.

For application development, such as the modification of biopolymers like starch, DoE can be used to optimize the degree of substitution (DS). Factors would include the DDSA-to-polymer ratio, pH, temperature, and reaction duration. researchgate.net The responses would be the DS and specific functional properties of the modified material, such as viscosity or emulsifying capacity. nih.govsci-hub.se Methodologies like Response Surface Methodology (RSM) are often employed following initial screening experiments to model the curvature around the optimal conditions and pinpoint the settings that yield the best performance. mdpi.com

Table 1: Example Factors and Responses in a DoE Study for DDSA-Starch Synthesis

| Factors (Inputs) | Levels (Example Range) | Responses (Outputs) |

| DDSA/Starch Ratio (wt/wt) | 3% - 10% | Degree of Substitution (DS) |

| Reaction pH | 8.0 - 9.5 | Reaction Efficiency (%) |

| Reaction Temperature | 30°C - 50°C | Viscosity of Modified Starch |

| Reaction Time | 1 hr - 5 hr | Emulsifying Capacity |

In Vitro and In Vivo Models for Biomedical Applications

While DDSA is primarily used in industrial applications, its role in modifying biopolymers necessitates an evaluation of its biocompatibility for potential use in cosmetics, food, and pharmaceuticals. nih.gov Research methodologies for these applications involve both in vitro and in vivo models to assess material interaction and performance.

In Vitro Models: These studies utilize cell cultures to provide an initial assessment of cytotoxicity and biocompatibility. For instance, a DDSA-modified dextran (B179266) was evaluated for its cytotoxic effects, showing results comparable to the control within a specific concentration range. researchgate.net Standardized assays, such as those outlined in ISO 10993, are typically employed. These can include MTT or XTT assays, which measure cell viability and proliferation when exposed to extracts of the DDSA-modified material or direct contact with the material itself.

In Vivo Models: When assessing the biocompatibility of new polymers, in vivo studies are crucial. For poly(anhydrides) in general, animal models, such as subcutaneous implantation in rats, have been used to evaluate the local tissue response over time. nih.govnih.gov Histological examination of the implant site is performed to identify signs of chronic inflammation, fibrosis, or other adverse tissue reactions. nih.gov Blood chemistry and hematology are also monitored to detect any systemic toxicity. nih.gov These studies reveal how the material degrades in vivo and whether the degradation products are well-tolerated by the host organism. nih.gov

Rheological Characterization of Dodecenylsuccinic Anhydride-Modified Systems